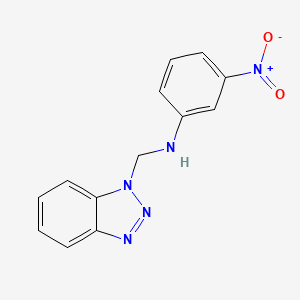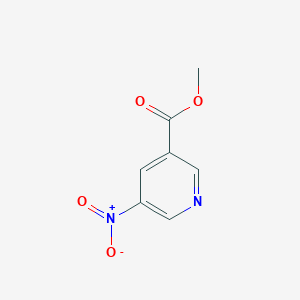![molecular formula C19H15N3O5S B2409105 (E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 895444-78-7](/img/structure/B2409105.png)
(E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C19H15N3O5S and its molecular weight is 397.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
Thiazole derivatives, like the compound , have been reported to possess significant antimicrobial activities. A study by Chawla (2016) found that thiazole derivatives substituted with electron-donating groups such as methoxy showed good antimicrobial activity. This suggests the potential of (E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide in antimicrobial applications (Chawla, 2016).
Amoebicidal Activity
Research on similar compounds, such as those studied by Misra and Saxena (1976), has involved synthesizing N-substituted benzamides for potential amoebicidal activity. Although their specific compounds did not show significant activity against E. histolytica, this line of research highlights a potential application area for the compound (Misra & Saxena, 1976).
Synthesis of Novel Compounds
The synthesis of novel compounds featuring a benzo[d]thiazol moiety, as explored by Saeed and Rafique (2013), demonstrates the versatility of such structures in creating new chemical entities. This supports the exploration of this compound for synthesizing new compounds (Saeed & Rafique, 2013).
Interaction with Crystal Structures
The interaction of similar compounds with crystal structures, as studied by Latiff et al. (2020), indicates the potential of this compound in influencing solid-state arrangements and properties. This could have implications in material sciences and crystallography (Latiff et al., 2020).
Metal-Free Synthesis
The metal-free synthesis approach, as demonstrated by Saini et al. (2019), involving benzo[d]thiazol-2(3H)-ylidene benzamide compounds, suggests eco-friendly and efficient synthesis methods that could be applied to the compound (Saini et al., 2019).
Antitumor Agents
Compounds with a benzothiazole structure have been investigated for antitumor properties. Yoshida et al. (2005) synthesized derivatives showing selective cytotoxicity against tumorigenic cell lines, indicating potential cancer treatment applications (Yoshida et al., 2005).
Ring Transformations in Chemistry
Research on ring transformations in chemistry, such as those explored by Kalogirou et al. (2021), highlights the potential of thiazole-containing compounds in various chemical processes and synthetic applications (Kalogirou et al., 2021).
Psychotropic Activity
The exploration of thiazole derivatives for psychotropic activity, as conducted by Zablotskaya et al. (2013), indicates potential applications in neuroscience and pharmacology (Zablotskaya et al., 2013).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. As it’s not intended for human or veterinary use, it’s unclear what biological targets it might have.
Safety and Hazards
properties
IUPAC Name |
2,3-dimethoxy-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c1-4-10-21-14-9-8-12(22(24)25)11-16(14)28-19(21)20-18(23)13-6-5-7-15(26-2)17(13)27-3/h1,5-9,11H,10H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVPDVWEKKUBRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2409022.png)

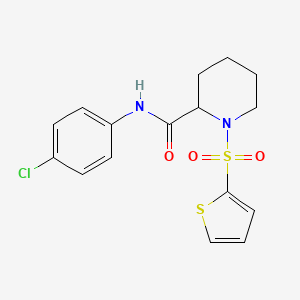
![(Z)-ethyl 4-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2409025.png)
![1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2409026.png)

![2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409031.png)
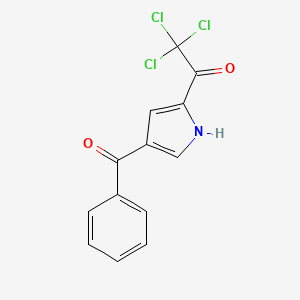

![1-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)-4-ethylpiperazine-2,3-dione](/img/structure/B2409035.png)
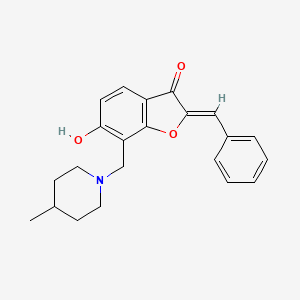
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2409038.png)
